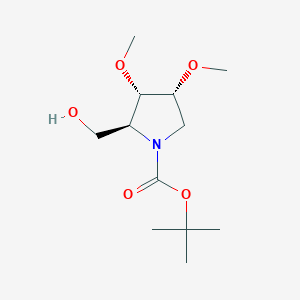![molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0](/img/structure/B2936594.png)
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Wirkmechanismus
Target of Action
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, also known as N-[4-(4-CHLORO-1H-1,3-BENZODIAZOL-2-YL)PHENYL]ACETAMIDE, is an imidazole-containing compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects It’s known that imidazole derivatives can interact with various targets depending on their specific structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria or cancer cells
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific structures and targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to antibacterial effects
Result of Action
Imidazole derivatives can have various effects at the molecular and cellular level, depending on their specific structures and targets . For instance, some imidazole derivatives can induce cell death in cancer cells
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide typically involves the following steps:
Formation of 4-chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions.
Coupling Reaction: The 4-chloro-1H-benzo[d]imidazole is then coupled with 4-aminophenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxide.
Reduction: Formation of the reduced benzimidazole derivative.
Substitution: Formation of N-(4-(substituted benzimidazol-2-yl)phenyl)acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Research: Employed in the synthesis of other benzimidazole derivatives for structure-activity relationship (SAR) studies.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-1H-benzo[d]imidazole
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide
- N-(4-(4-bromo-1H-benzo[d]imidazol-2-yl)phenyl)acetamide
Uniqueness
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is unique due to the presence of the chloro group, which can influence its biological activity and chemical reactivity. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSZLFUHHADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

![Ethyl 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]sulfanyl}acetate](/img/structure/B2936514.png)
![2-(1-methyl-1H-indol-3-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2936516.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)
![2,4-DIETHYL 5-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}PROPANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2936524.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2936526.png)

amine hydrochloride](/img/new.no-structure.jpg)
![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)

